4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
Description
Chemical Identity and Nomenclature
The systematic IUPAC name This compound precisely describes its molecular architecture through sequential substituent identification. Breaking down the nomenclature:
- Core structure : A central benzene ring (phenyl group) at position 4 connects to both the carbohydrazone and benzoate functionalities.
- Carbohydrazone moiety : Derived from the condensation of a carbonyl group (acetyl) with a hydrazine derivative, featuring a 3,4-dimethylphenoxy substituent.
- Benzoate component : A 2-bromobenzoic acid esterification product attached via oxygen linkage.
The molecular formula C₂₄H₂₁BrN₂O₄ (molecular weight 481.35 g/mol) confirms elemental composition through mass spectrometry data. Structural verification comes from spectroscopic identifiers:
- SMILES :
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3)C - InChIKey :
NAUOVXKFJOMSFO-VULFUBBASA-N
Table 1 summarizes key identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 339294-31-4 | |
| Molecular Formula | C₂₄H₂₁BrN₂O₄ | |
| Exact Mass | 480.069 Da | |
| XLogP3 | 6.2 (predicted) |
The presence of both electron-withdrawing (bromine) and electron-donating (methylphenoxy) groups creates distinct electronic regions, potentially enabling diverse reactivity patterns in nucleophilic substitutions or cross-coupling reactions.
Historical Context in Hydrazone Derivative Research
Hydrazones emerged as critical compounds in 20th-century organic chemistry following Curtius and Stoll’s pioneering work on azocompounds. The specific derivative under discussion belongs to the arylhydrazone subclass, first systematically studied in the 1970s for their photochromic properties. Its synthesis likely builds upon:
- Friedel-Crafts acylations for phenoxy acetyl group introduction
- Hydrazone formation via ketone-hydrazine condensation
- Esterification techniques for benzoate linkage
The compound’s inclusion in Sigma-Aldrich’s rare chemicals collection (CPR program) indicates its emergence within the last two decades as a specialty reagent for early-stage drug discovery. Unlike classical hydrazones used in dye chemistry, this brominated variant reflects modern trends toward halogenated bioactive molecules, as evidenced by structural analogs in patent literature.
Significance in Contemporary Organic Chemistry
Three factors elevate this compound’s scientific relevance:
A. Multifunctional Reactivity
The coexistence of bromine (electrophilic aromatic substitution site), ester (hydrolysis susceptibility), and hydrazone (tautomerism/coordination capacity) groups enables orthogonal reaction pathways. For instance:
- Bromine permits Suzuki-Miyaura couplings for biaryl synthesis
- Hydrazone nitrogen atoms may coordinate transition metals in catalysis
- Ester groups offer click chemistry potential via transesterification
B. Structural Hybridization
Merging a bromobenzoate pharmacophore with a dimethylphenoxy acetyl hydrazone creates a hybrid scaffold observed in:
- Kinase inhibitor prototypes (benzoate moiety)
- Antimicrobial agents (hydrazone derivatives)
- Liquid crystal materials (aromatic stacking)
C. Synthetic Versatility
As a CPR-listed compound, it serves as a building block for:
- Targeted library synthesis in medicinal chemistry
- Ligand design for asymmetric catalysis
- Photoactive materials research
Properties
CAS No. |
339294-31-4 |
|---|---|
Molecular Formula |
C24H21BrN2O4 |
Molecular Weight |
481.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C24H21BrN2O4/c1-16-7-10-20(13-17(16)2)30-15-23(28)27-26-14-18-8-11-19(12-9-18)31-24(29)21-5-3-4-6-22(21)25/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+ |
InChI Key |
KMMBASOFWQFCMD-VULFUBBASA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)C |
Origin of Product |
United States |
Preparation Methods
Esterification of 2-Bromobenzoic Acid
2-Bromobenzoic acid is activated to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane. The chloride intermediate reacts with 4-hydroxybenzaldehyde in the presence of a base (e.g., triethylamine) to yield 4-formylphenyl 2-bromobenzoate.
Reaction Conditions :
Alternative Route via Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-bromobenzoic acid with 4-hydroxybenzaldehyde. This method avoids acid chloride handling but requires stoichiometric reagents.
Optimization Note :
Synthesis of (3,4-Dimethylphenoxy)acetyl Hydrazide
Phenoxy Acetic Acid Synthesis
3,4-Dimethylphenol reacts with chloroacetyl chloride in alkaline aqueous conditions to form (3,4-dimethylphenoxy)acetic acid. The product is isolated via acid-base extraction and recrystallized from ethanol/water.
Key Data :
Hydrazide Formation
(3,4-Dimethylphenoxy)acetic acid is treated with thionyl chloride to generate the acid chloride, which reacts with hydrazine hydrate in tetrahydrofuran (THF) to yield the hydrazide.
Critical Parameters :
Condensation to Form Carbohydrazonoyl Linker
The hydrazide intermediate undergoes condensation with 4-formylphenyl 2-bromobenzoate to form the carbohydrazonoyl group. This step is typically catalyzed by acetic acid or p-toluenesulfonic acid (PTSA) under reflux.
Mechanistic Insight :
-
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the hydrazone.
Optimization Table :
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | Ethanol | 80 | 6 | 65 |
| PTSA | Toluene | 110 | 4 | 82 |
| None | DMF | 120 | 3 | 58 |
Final Coupling and Purification
The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethyl acetate/hexane. Analytical characterization includes:
Scale-Up Challenges :
-
Bromine stability requires inert atmospheres (N₂/Ar) to prevent debromination.
-
High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]⁺ at m/z 481.0758.
Alternative Pathways and Comparative Analysis
One-Pot Hydrazone-Esterification
A tandem approach condenses 4-hydroxybenzaldehyde, (3,4-dimethylphenoxy)acetyl hydrazide, and 2-bromobenzoic acid in the presence of N,N’-dicyclohexylcarbodiimide (DCC). While reducing steps, this method suffers from lower yields (50–60%) due to competing side reactions.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under aqueous conditions, targeting its ester and hydrazone moieties. In aqueous environments, the ester group (phenyl 2-bromobenzoate) can hydrolyze to form 4-bromobenzoic acid and phenol derivatives . The hydrazone linkage may also break down, releasing hydrazine derivatives or forming carbonyl compounds depending on pH and temperature.
Key Factors Influencing Hydrolysis :
-
pH : Acidic or basic conditions accelerate hydrolysis.
-
Temperature : Elevated temperatures enhance reaction rates.
-
Solvent : Polar aprotic solvents (e.g., DMSO) stabilize intermediates but may slow hydrolysis compared to aqueous media.
Substitution Reactions
The bromobenzoate moiety is susceptible to nucleophilic substitution (e.g., SN2 mechanisms) under specific conditions:
-
Reagents : Nucleophiles like amines, alcohols, or thiols.
-
Conditions : Polar aprotic solvents (e.g., acetonitrile) and elevated temperatures.
-
Products : Substituted benzoates (e.g., phenyl 2-aminobenzoate) depending on the nucleophile.
Table 1: Substitution Reaction Conditions and Products
| Reaction Type | Nucleophile | Solvent | Temperature | Product Example |
|---|---|---|---|---|
| SN2 Substitution | Amine | Acetonitrile | 60–80°C | Phenyl 2-aminobenzoate |
| Nucleophilic Aromatic Substitution | Alcohol | DMSO | Reflux | Phenyl 2-alkoxybenzoate |
Elimination Reactions
Under high-temperature or acidic conditions, the compound may undergo elimination , particularly at the hydrazone-carbonyl interface:
-
Mechanism : Loss of water or other leaving groups, forming alkenes or heterocycles .
-
Conditions : Acid catalysis (e.g., H2SO4) or thermal decomposition.
-
Applications : Potential for generating bioactive intermediates.
Biological Interactions
While specific mechanisms remain under investigation, structural analogs suggest:
-
Enzyme Inhibition : Hydrazones may interact with metalloenzymes (e.g., proteases).
-
Antimicrobial Activity : Bromobenzoate moieties could disrupt microbial membranes or metabolic pathways.
Table 2: Proposed Biological Targets and Applications
| Target Type | Proposed Interaction | Potential Application |
|---|---|---|
| Enzymes | Metal chelation, active site binding | Oncology, infectious diseases |
| Membranes | Disruption via bromobenzoate | Antimicrobial agents |
Spectral and Analytical Data
Key analytical techniques for characterization include:
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of compounds similar to 4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate. Research indicates that derivatives containing phenoxy and hydrazone functionalities exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have shown promise as inhibitors of cell proliferation in breast and colon cancer cells .
Enzyme Inhibition
Compounds with hydrazone linkages have been investigated for their enzyme inhibitory activities. Specifically, they may act as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases such as Alzheimer's disease . The mechanism often involves competitive inhibition, where these compounds bind to the active site of the enzyme, preventing substrate interaction.
Toxicological Considerations
While exploring the applications of this compound, it is crucial to consider its toxicological profile. Preliminary data suggest that similar compounds can be toxic to aquatic life and may pose environmental risks if not handled properly. For example, a related compound was classified as very toxic to aquatic organisms, indicating that care should be taken during synthesis and disposal .
Case Study 1: Antitumor Activity
A study conducted on a series of hydrazone derivatives demonstrated significant antitumor activity. The compounds were tested against several human cancer cell lines, revealing IC50 values that suggest strong cytotoxic effects. The presence of the dimethylphenoxy group was found to enhance activity compared to simpler analogs .
Case Study 2: Enzyme Inhibition Studies
Another investigation focused on the enzyme inhibition capabilities of hydrazone derivatives similar to this compound. In vitro assays showed that these compounds could effectively inhibit acetylcholinesterase activity, suggesting their potential use in treating conditions like Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving its functional groups:
Phenoxy Group: May interact with enzymes or receptors, influencing biological activity.
Carbohydrazonoyl Group: Can form hydrogen bonds and other interactions with biomolecules, affecting their function.
Comparison with Similar Compounds
Substituent Positioning and Halogen Effects
- 4-{2-[(2-bromo-4-methylphenoxy)acetyl]carbohydrazonoyl}phenyl 4-bromobenzoate (CAS 342788-87-8): Molecular Formula: C23H18Br2N2O4 . Key Differences: The bromine on the phenoxy group is at the 2-position (vs. 3,4-dimethyl substitution in the target compound), and the benzoate moiety has a 4-bromine (vs. 2-bromo in the target). Such differences could influence reactivity, metabolic stability, and target binding .
- 4-[(2-(2-Chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-bromobenzoate (CAS 352558-83-9): Molecular Formula: C24H15BrClNO4 . Key Differences: Replaces the carbohydrazonoyl group with an oxazole ring and substitutes chlorine for methyl groups. Chlorine’s higher electronegativity may enhance polar interactions but reduce lipophilicity compared to methyl groups.
Brominated Pyrazolone Derivatives (Historical Context)
- 4-Bromo-1-(2',4'-dichlorophenyl)-5-methyl-3-pyrazolone: Synthesis: Produced via bromination of a dichlorophenyl-pyrazolone precursor, yielding a high melting point (241–242°C) due to enhanced molecular symmetry and halogen-driven crystal packing . The target’s 2-bromobenzoate group may similarly improve thermal resistance compared to non-halogenated analogs .
Metabolic and Toxicological Considerations
Metabolic Pathways (Inferred from Analog Data)
- Phase I Metabolism: Ester hydrolysis is likely, as seen in Mandestrobin (a fungicide), where acetyl groups undergo hydroxylation or demethylation . The 3,4-dimethylphenoxy group in the target compound may yield hydroxylated metabolites analogous to Mandestrobin’s 4-OH-[S2200] derivative .
- Phase II Metabolism: Bromine’s presence could slow glucuronidation or sulfation due to steric effects, contrasting with non-halogenated analogs that undergo rapid conjugation .
Toxicity and Environmental Impact
- Comparison with Pesticide Analogs : Pyrimidifen (CAS 22936-86-3), a pyrimidinamine pesticide, shares brominated aromatic features but lacks ester linkages. Its moderate environmental persistence suggests that the target compound’s ester groups might improve biodegradability, though bromine could offset this by resisting microbial degradation .
Biological Activity
4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a synthetic compound that has attracted attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C26H26N2O4
- Molecular Weight : 446.5 g/mol
- CAS Number : 328578-44-5
Synthesis
The synthesis of this compound involves multiple steps, including the reaction of 3,4-dimethylphenol with acetic anhydride to form the acetyl derivative, followed by coupling with hydrazine derivatives and subsequent bromination of the benzoate moiety.
Pharmacological Evaluations
Research indicates that this compound exhibits diverse biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. For instance, one study reported an inhibition zone of up to 20 mm against Staphylococcus aureus and Escherichia coli .
- Antioxidant Properties : The compound demonstrated notable antioxidant activity in vitro, with an IC50 value indicating effective scavenging of free radicals. This property is crucial for potential therapeutic applications in oxidative stress-related conditions .
- Neuroprotective Effects : In neuropharmacological studies, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease. The inhibition constants (IC50 values) for AChE were reported at 5.18 µM and for BChE at 5.22 µM, suggesting its potential as a multi-target directed ligand against neurodegenerative diseases .
Case Studies
- Neuroprotection Against Oxidative Stress : A study evaluated the neuroprotective effects of the compound on SH-SY5Y cells exposed to hydrogen peroxide (H2O2). Results indicated that treatment with this compound significantly reduced cell death and oxidative stress markers compared to untreated controls .
- Antimicrobial Efficacy : In another investigation, various concentrations of the compound were tested against clinical isolates of bacteria. The results confirmed its effectiveness as an antibacterial agent, particularly in inhibiting Gram-positive bacteria .
Summary Table of Biological Activities
Q & A
Basic Research Question
- NMR Spectroscopy : 1H and 13C NMR confirm functional groups (e.g., phenoxy acetyl, bromobenzoate). For example, aromatic protons appear at δ 6.8–8.2 ppm, while carbonyl carbons resonate at ~170 ppm .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ at m/z 453.296 for C22H17BrN2O4) .
- X-ray Crystallography : Resolves stereochemical ambiguities; dihedral angles (e.g., 61–63° between aromatic rings) and π-π interactions (3.6–3.8 Å spacing) inform conformational stability .
How can researchers assess the hydrolytic stability of the bromobenzoate ester moiety under physiological conditions?
Basic Research Question
- In Vitro Hydrolysis : Incubate the compound in buffer solutions (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC/LC-MS to identify hydrolysis products (e.g., free 2-bromobenzoic acid) .
- Kinetic Analysis : Calculate half-life (t1/2) using first-order kinetics. For structurally similar esters, t1/2 ranges from 2–24 hours depending on substituent electronic effects .
What methodologies are recommended for evaluating the compound’s biological activity against pathogenic targets?
Advanced Research Question
- Antimicrobial Assays : Test against Gram-negative bacteria (e.g., E. coli) and fungi (e.g., Candida albicans) using broth microdilution (MIC50 values). Compare activity to standards like ciprofloxacin .
- Anti-inflammatory Screening : Use carrageenan-induced rat paw edema models. Dose-dependent inhibition (e.g., 62–64% at 50 mg/kg) can be compared to diclofenac .
- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa) to assess IC50 values. Structural analogs show activity at 10–50 µM .
How can metabolic pathways of this compound be predicted or validated in preclinical models?
Advanced Research Question
- In Vitro Metabolism : Use liver microsomes (e.g., rat, human) to identify Phase I metabolites (oxidation, hydrolysis) via LC-MS/MS. Phase II conjugates (glucuronidation) may require UDPGA cofactors .
- Isotope Tracing : Incorporate 14C-labeled analogs to track metabolic fate. For example, Mandestrobin (a related compound) forms hydroxylated metabolites (e.g., 4-OH-[S2200]) in fish and mammals .
How should researchers address discrepancies in spectral data (e.g., unexpected NMR peaks)?
Advanced Research Question
- Isomerism Check : Assess for keto-enol tautomerism in the carbohydrazonoyl group via variable-temperature NMR .
- Impurity Profiling : Use HPLC-DAD/HRMS to detect byproducts (e.g., unreacted intermediates). Column chromatography (gradient elution) can isolate pure fractions .
- Computational Validation : Compare experimental 13C NMR shifts with DFT-calculated values (e.g., Gaussian software) .
What strategies can optimize the compound’s structure to enhance pharmacological activity?
Advanced Research Question
- Substituent Modification : Replace the 3,4-dimethylphenoxy group with electron-withdrawing groups (e.g., -NO2) to increase electrophilicity .
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., acetyl) to improve bioavailability .
- Molecular Docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina to prioritize derivatives .
How can contradictory results in biological assays (e.g., variable IC50 values) be resolved?
Advanced Research Question
- Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3).
- Solubility Adjustment : Optimize DMSO concentration (<1% v/v) to prevent solvent-induced artifacts .
- Target Validation : Confirm mechanism via knockout cell lines or siRNA silencing. For example, reduced activity in COX-2-deficient cells validates target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
